molecular formula C18H40FN2OP B12680653 N,N'-Dinonylphosphorodiamidic fluoride CAS No. 7761-56-0

N,N'-Dinonylphosphorodiamidic fluoride

Cat. No.: B12680653
CAS No.: 7761-56-0
M. Wt: 350.5 g/mol
InChI Key: JGIFQVACWSPTOC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dinonylphosphorodiamidic fluoride typically involves the reaction of dinonylamine with phosphorus oxychloride, followed by fluorination. The reaction conditions often require anhydrous environments and the use of solvents such as dichloromethane or tetrahydrofuran. The fluorination step can be achieved using reagents like hydrogen fluoride or other fluorinating agents .

Industrial Production Methods

Industrial production of N,N’-Dinonylphosphorodiamidic fluoride may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity and potential hazards associated with fluorinating agents .

Chemical Reactions Analysis

Types of Reactions

N,N’-Dinonylphosphorodiamidic fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield phosphoric acid derivatives, while substitution reactions can produce various substituted phosphorodiamidic compounds .

Scientific Research Applications

N,N’-Dinonylphosphorodiamidic fluoride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein labeling.

    Medicine: Fluorinated compounds are often explored for their potential in drug development due to their unique pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals, including surfactants and lubricants

Mechanism of Action

The mechanism of action of N,N’-Dinonylphosphorodiamidic fluoride involves its ability to interact with various molecular targets through its fluorine atoms. Fluorine’s high electronegativity allows it to form strong bonds with other elements, influencing the compound’s reactivity and stability. The molecular pathways involved may include enzyme inhibition, where the compound binds to active sites, altering enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Diethylphosphorodiamidic fluoride
  • N,N’-Dipropylphosphorodiamidic fluoride
  • N,N’-Dibutylphosphorodiamidic fluoride

Uniqueness

N,N’-Dinonylphosphorodiamidic fluoride is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with other molecules.

Properties

CAS No.

7761-56-0

Molecular Formula

C18H40FN2OP

Molecular Weight

350.5 g/mol

IUPAC Name

N-[fluoro-(nonylamino)phosphoryl]nonan-1-amine

InChI

InChI=1S/C18H40FN2OP/c1-3-5-7-9-11-13-15-17-20-23(19,22)21-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H2,20,21,22)

InChI Key

JGIFQVACWSPTOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNP(=O)(NCCCCCCCCC)F

Origin of Product

United States

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